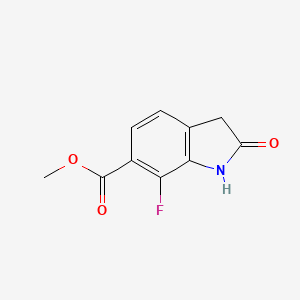

Methyl 7-fluoro-2-oxoindoline-6-carboxylate

Descripción general

Descripción

Methyl 7-fluoro-2-oxoindoline-6-carboxylate is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 7-fluoro-2-oxoindoline-6-carboxylate is an intermediate used in the preparation of BIBF 1120 . BIBF 1120, also known as Nintedanib, is a potent triple angiokinase inhibitor . It targets three angiokinases: vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). These receptors play crucial roles in angiogenesis, a process that allows the growth of blood vessels from pre-existing vasculature, which is a fundamental step in the transition of tumors from a dormant state to a malignant state .

Mode of Action

As a triple angiokinase inhibitor, BIBF 1120 (for which this compound is an intermediate) works by blocking the signaling pathways of the VEGFR, PDGFR, and FGFR . This inhibition prevents the receptors from activating the downstream signaling pathways that promote cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of VEGFR, PDGFR, and FGFR by BIBF 1120 disrupts several biochemical pathways. These include the PI3K/AKT pathway, the RAS/RAF/MEK/ERK pathway, and the PLCγ/PKC pathway . These pathways are involved in cell survival, proliferation, and migration, and their disruption leads to the inhibition of angiogenesis .

Pharmacokinetics

As an intermediate in the synthesis of bibf 1120, its adme (absorption, distribution, metabolism, and excretion) properties would be expected to influence the bioavailability of the final product .

Result of Action

The result of the action of this compound, through its product BIBF 1120, is the inhibition of angiogenesis . This leads to a decrease in tumor growth and metastasis, as the tumors are starved of the necessary blood supply .

Action Environment

The action of this compound, and its product BIBF 1120, can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of certain enzymes

Análisis Bioquímico

Biochemical Properties

Methyl 7-fluoro-2-oxoindoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. By interacting with key components of this pathway, this compound can alter cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Actividad Biológica

Methyl 7-fluoro-2-oxoindoline-6-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

This compound is characterized by the presence of a fluorine atom, which significantly influences its chemical reactivity and biological activity. The compound's structure can be represented as follows:

This structure contributes to its stability and lipophilicity, enhancing its effectiveness in various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can inhibit or activate enzymes and receptors, leading to various biological effects. Ongoing research is focused on elucidating these mechanisms further.

Case Studies

- Inhibition of Cancer Cell Growth : Recent studies have shown that derivatives of 2-oxoindoline compounds exhibit significant anticancer properties. For instance, a study reported that certain oxindole-indole conjugates demonstrated effective growth inhibition against human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 0.39 µM to 21.40 µM . this compound's structural similarities suggest it may exhibit comparable effects.

- Mechanistic Insights : Research indicates that the oxindole moiety plays a crucial role in binding interactions with key amino acids in cyclin-dependent kinase 4 (CDK4), an important target in cancer therapy. Compounds similar to methyl 7-fluoro-2-oxoindoline have shown promising CDK4 inhibitory activity, with IC50 values indicating potent anticancer potential .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although more comprehensive evaluations are required to establish its efficacy and mechanism of action in this context .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential as a lead compound |

| Methyl 7-chloro-2-oxoindoline-6-carboxylate | TBD | TBD | Similar structure; comparative studies needed |

| Methyl 7-bromo-2-oxoindoline-6-carboxylate | TBD | TBD | Similar structure; comparative studies needed |

TBD indicates that specific IC50 values or antimicrobial activity data are yet to be determined or published.

Research Applications

The ongoing research on this compound includes:

Propiedades

IUPAC Name |

methyl 7-fluoro-2-oxo-1,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-15-10(14)6-3-2-5-4-7(13)12-9(5)8(6)11/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVHYHLSWKPFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(CC(=O)N2)C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201155183 | |

| Record name | 1H-Indole-6-carboxylic acid, 7-fluoro-2,3-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251032-66-2 | |

| Record name | 1H-Indole-6-carboxylic acid, 7-fluoro-2,3-dihydro-2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251032-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid, 7-fluoro-2,3-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.